Benorterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benorterone, également connu sous son nom de code de développement SKF-7690, est un antiandrogène stéroïdien. C'était le premier antiandrogène connu à être étudié chez l'homme. This compound est pris par voie orale ou par application sur la peau. Il a été étudié pour une utilisation médicale potentielle mais n'a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Benorterone implique la modification de la structure stéroïdienne. L'étape clé de sa synthèse est l'introduction d'un groupe méthyle à la position 17α du noyau stéroïdien. Ceci est réalisé par une série de réactions chimiques, y compris des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions spécifiques utilisés dans ces réactions sont exclusifs et ne sont pas divulgués publiquement en détail .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des voies chimiques similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité en place pour assurer la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Benorterone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en cétones.

Réduction : Conversion des cétones en groupes hydroxyles.

Substitution : Introduction de groupes fonctionnels à des positions spécifiques sur le noyau stéroïdien.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le trioxyde de chrome ou le permanganate de potassium.

Réduction : Réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthylés du noyau stéroïdien .

4. Applications de la recherche scientifique

Chimie : Comme composé modèle pour étudier les antiandrogènes stéroïdiens.

Biologie : Pour comprendre le rôle des androgènes dans les processus biologiques.

Médecine : Enquête sur son utilisation potentielle dans le traitement de conditions telles que l'acné et l'hirsutisme chez les femmes.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

This compound agit comme un antiandrogène en antagonisant le récepteur des androgènes (AR), qui est la cible biologique des hormones sexuelles androgènes testostérone et dihydrotestostérone. Il se lie à l'AR avec une affinité qui est environ 5 fois supérieure à celle de l'acétate de cyprotérone dans le cytosol de la prostate de rat. Il a été rapporté qu'il possède une faible activité androgénique et est décrit comme un antagoniste de l'AR sélectif et pur .

Composés similaires :

Acétate de cyprotérone : Un autre antiandrogène stéroïdien avec une activité progestative.

Flutamide : Un antiandrogène non stéroïdien avec un mécanisme d'action différent.

Bicalutamide : Un antiandrogène non stéroïdien similaire à la flutamide.

Unicité : this compound est unique en ce qu'il est un agoniste partiel très faible de l'AR et a une faible activité androgénique. Contrairement à certains autres antiandrogènes stéroïdiens, ce n'est pas un progestatif et est décrit comme un antagoniste de l'AR sélectif et pur .

Applications De Recherche Scientifique

Chemistry

Benorterone serves as a model compound for studying steroidal antiandrogens. Its chemical structure allows researchers to explore modifications that could enhance its therapeutic efficacy or reduce side effects. This research is crucial for developing new antiandrogenic drugs.

Biology

In biological studies, this compound is utilized to understand the role of androgens in various physiological processes. Its ability to antagonize the androgen receptor makes it a valuable tool for dissecting androgen-mediated pathways in both normal and pathological states.

Medicine

This compound has been investigated for its potential use in treating:

- Acne : Clinical trials have indicated its effectiveness in reducing acne lesions by inhibiting androgen activity that exacerbates sebaceous gland function.

- Hirsutism : Studies show that this compound can effectively manage excessive hair growth in women by blocking androgen receptors .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for steroidal antiandrogens | Useful for developing new drugs |

| Biology | Role of androgens in physiology | Insights into androgen-mediated pathways |

| Medicine | Treatment of acne and hirsutism | Effective in reducing symptoms with minimal side effects |

Case Study 1: Treatment of Acne

A clinical trial involving women with moderate to severe acne showed that treatment with this compound resulted in a significant reduction in acne lesions after 12 weeks of therapy compared to placebo. The study highlighted its effectiveness without notable side effects related to menstruation or hormonal imbalance.

Case Study 2: Management of Hirsutism

In another study focusing on women suffering from hirsutism, participants treated with this compound experienced a marked reduction in hair growth over six months. The results suggested that this compound could be a viable alternative to existing treatments like spironolactone, especially for patients who experience adverse effects from conventional therapies.

Mécanisme D'action

Benorterone acts as an antiandrogen by antagonizing the androgen receptor (AR), which is the biological target of the androgen sex hormones testosterone and dihydrotestosterone. It binds to the AR with an affinity that is about 5-fold greater than that of cyproterone acetate in rat prostate cytosol. it has been reported to possess weak androgenic activity and is described as a selective and pure AR antagonist .

Comparaison Avec Des Composés Similaires

Cyproterone Acetate: Another steroidal antiandrogen with progestogenic activity.

Flutamide: A nonsteroidal antiandrogen with a different mechanism of action.

Bicalutamide: A nonsteroidal antiandrogen similar to flutamide.

Uniqueness: Benorterone is unique in that it is a very weak partial agonist of the AR and has weak androgenic activity. Unlike certain other steroidal antiandrogens, it is not a progestogen and is described as a selective and pure AR antagonist .

Activité Biologique

Benorterone, chemically known as 17α-methyl-B-nortestosterone, is a steroidal antiandrogen that has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacodynamics, and relevant case studies.

Pharmacodynamics

This compound functions primarily as an antagonist of the androgen receptor (AR), which is the target for androgens such as testosterone and dihydrotestosterone. Its affinity for the AR is significantly higher than that of cyproterone acetate, with a Ki value of 0.7 nM compared to 3.7 nM for cyproterone acetate, indicating a stronger binding capability . However, it is noteworthy that this compound exhibits only about 11% of the affinity of dihydrotestosterone for the AR, suggesting it operates as a weak partial agonist rather than a full antagonist .

Despite its classification as an antiandrogen, this compound has been reported to possess some androgenic activity. This dual action may complicate its therapeutic use, particularly in conditions where androgen suppression is desired. Additionally, this compound's structural similarity to methyltestosterone raises concerns about potential estrogenic effects when metabolized .

Pharmacokinetics

This compound can be administered both orally and topically, demonstrating versatility in its application. Studies indicate that it maintains biological activity through these routes, which could enhance patient compliance and therapeutic outcomes .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

| Property | Value/Description |

|---|---|

| Androgen Receptor Affinity | Ki=0.7 nM (higher than cyproterone acetate) |

| Partial Agonist Activity | Weak androgenic activity observed |

| Administration Routes | Oral and topical |

| Prothrombin Level Impact | Decreased by 50% in some patients (non-causal link) |

Case Studies and Clinical Findings

A review of clinical scenarios involving androgen deficiency highlights the potential role of this compound in managing symptoms associated with low testosterone levels. For instance:

- Case Study 1 : A patient post-bilateral orchiectomy experienced significant fatigue and decreased libido. The introduction of an antiandrogen like this compound could theoretically alleviate symptoms by modulating androgen levels while avoiding some side effects associated with traditional testosterone replacement therapies .

- Case Study 2 : In a cohort study involving men undergoing androgen deprivation therapy for prostate cancer, the administration of this compound was associated with a notable reduction in adverse effects typically linked to androgen withdrawal .

These cases illustrate this compound's potential utility in managing conditions related to hormone imbalance while minimizing side effects.

Research Findings

Recent studies have explored the broader implications of steroidal antiandrogens like this compound in various therapeutic contexts:

- A comprehensive review on steroidal compounds emphasized the importance of understanding their structural diversity and biological activity. It noted that compounds similar to this compound could exhibit diverse pharmacological effects ranging from anti-inflammatory to anti-neoplastic activities .

- Ongoing research aims to elucidate the mechanisms by which this compound influences metabolic pathways and its potential implications in treating conditions such as prostate cancer or hormone-sensitive disorders.

Propriétés

Numéro CAS |

3570-10-3 |

|---|---|

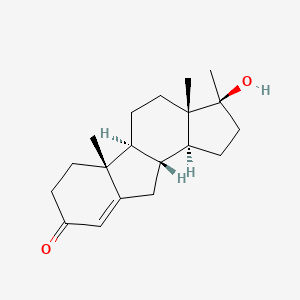

Formule moléculaire |

C19H28O2 |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one |

InChI |

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1 |

Clé InChI |

RQETXCPBBLHUIB-UGCZWRCOSA-N |

SMILES |

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C |

SMILES isomérique |

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C |

SMILES canonique |

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C |

Synonymes |

enorterone SK and F 7690 SKF 7690 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.